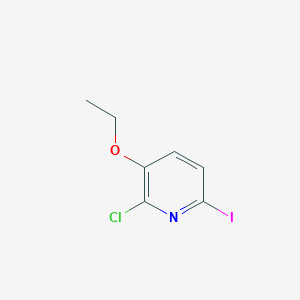

2-Chloro-3-ethoxy-6-iodopyridine

Description

Overview of Pyridine (B92270) Heterocycles in Synthetic Organic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.comnumberanalytics.com Its unique electronic structure, characterized by a delocalized π-electron system and a nitrogen atom with a lone pair of electrons in an sp² orbital, imparts it with distinct chemical properties. nih.govlibretexts.org Unlike benzene, pyridine is a weak base and is more electronegative due to the nitrogen atom. numberanalytics.com These characteristics make pyridine and its derivatives highly versatile in a multitude of chemical transformations.

The pyridine ring is a common motif found in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products like certain vitamins and alkaloids. nih.govacsgcipr.org Consequently, the synthesis and functionalization of pyridine derivatives are of paramount interest to organic chemists. Pyridine scaffolds can enhance the water solubility of pharmaceutical molecules and are instrumental in the design of broad-spectrum therapeutic agents. nih.gov The ability of the pyridine skeleton to be functionalized in various ways allows for the creation of large compound libraries for drug discovery and materials science. nih.gov

The Strategic Role of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are a crucial class of synthetic intermediates, serving as versatile precursors for the introduction of a wide range of functional groups onto the pyridine ring. researchgate.net The carbon-halogen bond acts as a reliable handle for various transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metallation-substitution sequences. nih.gov The position and nature of the halogen atom(s) on the pyridine ring dictate its reactivity and the types of reactions it can undergo.

The presence of halogens can significantly influence the electronic properties of the pyridine ring, often making it more susceptible to certain reactions. For instance, halogenation can facilitate nucleophilic substitution reactions that would be difficult on an unfunctionalized pyridine ring. researchgate.net The development of selective halogenation methods is a key area of research, as it allows for the precise synthesis of complex pyridine-containing molecules, including those with applications in medicine and agriculture. researchgate.netnih.gov

Specific Focus on 2-Chloro-3-ethoxy-6-iodopyridine within Halogenated Pyridine Chemistry

This compound is a polysubstituted pyridine derivative that embodies the synthetic utility of halogenated heterocycles. This compound features three distinct substituents on the pyridine core: a chloro group at the 2-position, an ethoxy group at the 3-position, and an iodo group at the 6-position. The differential reactivity of the chloro and iodo substituents provides a strategic advantage in sequential chemical transformations.

The iodo group is generally more reactive than the chloro group in many common cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference allows for selective functionalization at the 6-position while leaving the 2-chloro group intact for subsequent modifications. The ethoxy group at the 3-position, being an electron-donating group, can also influence the reactivity and regioselectivity of reactions involving the pyridine ring.

Below is a table summarizing some of the key properties of related halogenated pyridines, providing context for the characteristics of this compound.

| Property | 2-Chloro-3-iodopyridine nih.govechemi.com | 2-Chloro-3-fluoropyridine sigmaaldrich.com | 6-Chloro-2-iodo-3-hydroxypyridine nih.gov |

| Molecular Formula | C₅H₃ClIN | C₅H₃ClFN | C₅H₃ClINO |

| Molecular Weight | 239.44 g/mol | 131.54 g/mol | 255.44 g/mol |

| CAS Number | 78607-36-0 | 17282-04-1 | 188057-26-3 |

| Physical Form | Cream yellow to salmon Crystalline Powder | Not specified | Not specified |

| Melting Point | 93-96 °C | Not specified | Not specified |

| Boiling Point | 261.2 °C at 760 mmHg | Not specified | Not specified |

This table is for illustrative purposes and includes data for related compounds to highlight the diversity within halogenated pyridines.

Research Avenues for this compound

The unique structural features of this compound open up several avenues for research and application. Its primary role is as a versatile building block in the synthesis of more complex molecules. The differential reactivity of its two halogen atoms allows for a stepwise and controlled elaboration of the pyridine scaffold.

Research efforts involving this compound are likely to focus on its application in the synthesis of novel compounds for various industries. For instance, in the pharmaceutical sector, it could serve as a key intermediate in the development of new therapeutic agents. chemicalbook.com In agrochemical research, it could be used to create new pesticides or herbicides. chemicalbook.com Furthermore, in materials science, this compound could be incorporated into the synthesis of novel organic materials with specific electronic or photophysical properties. chemicalbook.com The strategic placement of the chloro, ethoxy, and iodo groups provides a platform for generating a diverse range of substituted pyridines for screening in various applications.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethoxy-6-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO/c1-2-11-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNWQMHQNXIFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Ethoxy 6 Iodopyridine and Analogous Halogenated Pyridines

Strategies for Regioselective Halogenation of Pyridine (B92270) Systems

The introduction of halogen atoms at specific positions on the pyridine ring is a fundamental aspect of the synthesis of the target molecule. The electronic nature of the pyridine ring, being electron-deficient, generally directs electrophilic substitution to the C3 and C5 positions. However, the presence of other substituents can significantly influence the regioselectivity of halogenation.

Introduction of Iodine at the C6 Position

The introduction of an iodine atom at the C6 position of a 2-chloro-3-ethoxypyridine (B1610713) precursor is a challenging yet crucial step. The pyridine nitrogen and the existing chloro and ethoxy substituents influence the reactivity of the remaining C-H bonds. The ethoxy group at C3 is an activating group and, in conjunction with the deactivating chloro group at C2, can direct electrophilic substitution.

While a direct and specific method for the C6 iodination of 2-chloro-3-ethoxypyridine is not extensively documented in readily available literature, general principles of electrophilic iodination of substituted pyridines can be applied. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst or a combination of iodine and an oxidizing agent are commonly employed for the iodination of aromatic and heteroaromatic compounds. acsgcipr.org The regioselectivity of such reactions is highly dependent on the electronic and steric effects of the substituents already present on the ring. For instance, in related systems, the use of silver salts like silver sulfate (B86663) in conjunction with iodine has been shown to effect regioselective iodination of chlorinated aromatic compounds. nih.gov

A plausible approach for the C6 iodination of 2-chloro-3-ethoxypyridine could involve the use of a strong iodinating agent, potentially with a Lewis acid catalyst to enhance the electrophilicity of the iodine species. The reaction conditions would need to be carefully optimized to favor substitution at the desired C6 position over other available sites.

Introduction of Chlorine at the C2 Position

The chlorination of the pyridine ring at the C2 position is a key transformation in the synthesis of the target compound. This is often achieved starting from a suitable pyridine precursor, such as 3-hydroxypyridine (B118123). A well-established method for the synthesis of 2-chloro-3-hydroxypyridine (B146414) involves the reaction of 3-hydroxypyridine with sodium hypochlorite (B82951) in an aqueous medium. This process is reported to be both economically and ecologically advantageous, providing good yields. The reaction is typically carried out at a controlled pH, often between 11 and 13.

An alternative, though potentially lower-yielding, method involves the reaction of 3-hydroxypyridine with a mixture of boiling hydrochloric acid and hydrogen peroxide. However, this method has been reported to produce yields of around 51%.

Ethereal Linkage Formation at the C3 Position

The introduction of the ethoxy group at the C3 position is a critical step in the synthesis of 2-chloro-3-ethoxy-6-iodopyridine. This is typically achieved through the etherification of a 3-hydroxypyridine precursor.

Alkoxylation Approaches to Introduce the Ethoxy Group

The Williamson ether synthesis is a widely used and versatile method for the formation of ethers, including the introduction of an ethoxy group onto a phenolic or heteroaromatic hydroxyl group. byjus.commasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

In the context of synthesizing 2-chloro-3-ethoxypyridine, the precursor 2-chloro-3-hydroxypyridine would first be treated with a suitable base, such as sodium hydride or potassium carbonate, to generate the corresponding pyridinolate anion. This anion would then be reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ether linkage. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the SN2 reaction.

The reaction conditions, including temperature and reaction time, would need to be carefully controlled to ensure efficient conversion and minimize potential side reactions.

Precursor Design for C3-Ethoxy Incorporation

The availability and synthesis of 3-hydroxypyridine itself are therefore important considerations. 3-Hydroxypyridine is a commercially available compound and can also be synthesized through various reported methods.

Multi-Step Synthesis Pathways for this compound

Based on the individual synthetic transformations discussed, a plausible multi-step synthesis pathway for this compound can be proposed. The synthesis would likely commence with the regioselective chlorination of 3-hydroxypyridine to yield 2-chloro-3-hydroxypyridine. This would be followed by an etherification reaction, such as the Williamson ether synthesis, to introduce the ethoxy group at the C3 position, affording 2-chloro-3-ethoxypyridine. The final step would involve the regioselective iodination of this intermediate at the C6 position to yield the target compound, this compound.

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Chlorination | 3-Hydroxypyridine | Sodium hypochlorite | 2-Chloro-3-hydroxypyridine |

| 2 | Etherification | 2-Chloro-3-hydroxypyridine | Ethyl iodide, Base (e.g., NaH) | 2-Chloro-3-ethoxypyridine |

| 3 | Iodination | 2-Chloro-3-ethoxypyridine | Iodinating agent (e.g., NIS) | This compound |

Sequential Halogenation and Alkoxylation Strategies

Sequential synthesis offers a linear approach to constructing the target molecule by introducing functional groups one after another onto a pyridine scaffold. For this compound, this strategy would involve the stepwise introduction of chloro, iodo, and ethoxy groups.

A plausible and common strategy begins with a pre-functionalized pyridine, such as a hydroxypyridine. The synthesis could commence from 2-chloro-3-hydroxypyridine. The hydroxyl group is a versatile handle for introducing the ethoxy substituent. However, the order of halogenation is crucial for achieving the desired regiochemistry.

One potential pathway involves the initial iodination of a chloropyridine precursor. The electron-deficient nature of the pyridine ring generally requires harsh conditions for electrophilic aromatic substitution. nih.gov However, methods have been developed to facilitate this transformation. For instance, the iodination of chlorinated aromatic compounds can be achieved using reagents like silver salts (e.g., Ag₂SO₄) in the presence of iodine, which generate a more reactive electrophilic iodine species. nih.gov The regioselectivity of such reactions is highly dependent on the existing substituents and reaction conditions.

A key intermediate in a sequential approach is 2-Chloro-3-hydroxy-6-iodopyridine . This compound is commercially available, which can significantly shorten the synthetic sequence. sigmaaldrich.comchemicalbook.com Starting from this precursor, the synthesis of the target molecule is reduced to a single alkoxylation step.

The introduction of the ethoxy group can be accomplished via the Williamson ether synthesis . francis-press.combyjus.comlibretexts.org This classic SN2 reaction involves the deprotonation of the hydroxyl group on 2-Chloro-3-hydroxy-6-iodopyridine with a suitable base to form an alkoxide. This nucleophilic alkoxide then reacts with an ethylating agent, such as iodoethane (B44018) or diethyl sulfate, to form the desired ether linkage.

Table 1: Key Steps in a Plausible Sequential Synthesis

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Halogenation | 2-Chloropyridin-3-ol | Iodinating agent (e.g., I₂, NIS) | 2-Chloro-3-hydroxy-6-iodopyridine |

| 2. Alkoxylation | 2-Chloro-3-hydroxy-6-iodopyridine | Base (e.g., NaH, K₂CO₃), Ethylating agent (e.g., C₂H₅I) | This compound |

NIS: N-Iodosuccinimide

Alternatively, a strategy could begin with 3-ethoxypyridine (B173621). Sequential halogenation would then be required. Directing the incoming halogens to the C2 and C6 positions would be a significant challenge due to the complex interplay of electronic and steric effects of the ethoxy group and the pyridine nitrogen. A ring-opening and closing strategy, using Zincke imine intermediates, has been reported for the 3-halogenation of pyridines and could be adapted for such complex functionalizations. nih.govchemrxiv.orgnih.gov

Convergent Synthesis Approaches

One convergent method is the Bohlmann-Rahtz pyridine synthesis , which constructs the pyridine ring from an enamine and an ethynyl (B1212043) ketone. youngin.comorganic-chemistry.orgresearchgate.net By choosing appropriately substituted starting materials, it is possible to build the polysubstituted pyridine core in a single, regiocontrolled step. For the target molecule, this would require a highly functionalized enamine and/or ethynyl ketone, which may themselves require multi-step syntheses.

Another approach could involve transition-metal-catalyzed cross-coupling reactions. For example, a dihalopyridine could be coupled with an ethoxy-containing organometallic reagent. However, achieving selective coupling at one halogen while leaving the other untouched would require careful control of the reaction conditions and the relative reactivity of the C-Cl and C-I bonds.

The synthesis of 2,3,6-trisubstituted pyridines can also be achieved through one-pot, multi-component reactions, often catalyzed by metals like copper. researchgate.net These methods offer high efficiency by forming multiple bonds in a single operation from simple starting materials.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a range of advanced techniques to improve the efficiency, yield, and environmental footprint of chemical reactions. These are highly applicable to the synthesis of complex heterocyclic systems like this compound.

Catalytic Systems in Pyridine Synthesis

Catalysis is fundamental to the functionalization of pyridines. nih.govbeilstein-journals.org Transition metals such as palladium, copper, nickel, and rhodium are widely used to facilitate C-H activation and cross-coupling reactions, enabling the introduction of various substituents onto the pyridine ring. beilstein-journals.orgacs.org

Palladium catalysts are extensively used for cross-coupling reactions like Suzuki, Heck, and Sonogashira, which could be employed in convergent strategies.

Copper catalysts are often used for C-N and C-O bond formation, relevant for introducing amine or alkoxy groups. acs.org A copper-catalyzed three-component reaction has been reported for the efficient synthesis of 2,3,6-trisubstituted pyridines. researchgate.net

Organocatalysis represents a metal-free alternative. For example, dithiophosphoric acids have been identified as catalysts that can promote the functionalization of pyridines through radical pathways under photochemical conditions. acs.org

Microwave-Assisted Synthesis for this compound

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. acs.org The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. organic-chemistry.org

The Bohlmann-Rahtz pyridine synthesis, a potential convergent route, has been shown to be highly effective under microwave conditions. youngin.comorganic-chemistry.orgresearchgate.net A one-pot procedure at 170°C can yield tri- or tetrasubstituted pyridines rapidly and with high regioselectivity. organic-chemistry.org Similarly, multi-component reactions to form dihydropyridopyrimidines and other pyridine hybrids have been successfully performed using microwave irradiation, often without the need for a catalyst. acs.org These findings suggest that both sequential and convergent syntheses of this compound could be significantly optimized using microwave technology.

Table 2: Comparison of Conventional vs. Microwave-Assisted Bohlmann-Rahtz Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | 10-20 minutes organic-chemistry.org |

| Temperature | High, often requiring sealed tubes | 170°C organic-chemistry.org |

| Yields | Generally lower | Often superior, up to 98% organic-chemistry.org |

| Procedure | Often a two-step process | Can be a one-pot reaction organic-chemistry.org |

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing side reactions. Key parameters include:

Solvent: The choice of solvent can dramatically affect reaction outcomes. In Williamson ether synthesis, polar aprotic solvents like DMF or acetonitrile are common. byjus.com In microwave synthesis, high-boiling polar solvents like DMSO have shown excellent efficiency. organic-chemistry.org

Temperature: While microwave heating allows for rapid temperature increases, precise control is necessary. For traditional methods, maintaining optimal temperatures, which can be very low (-78°C) for lithiation steps or high for cyclizations, is critical.

Catalyst/Reagent Loading: The molar ratios of reactants and the loading of any catalyst must be carefully optimized. For instance, in a photochemical functionalization, the concentration of the photocatalyst and additives can significantly impact the yield and regioselectivity. acs.org

Atmosphere: Many reactions, particularly those involving organometallic intermediates, require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture.

For example, in the purification of a related compound, 2-chloro-5-(trifluoromethyl)pyridine, by melt crystallization, parameters such as cooling rate, final crystallization temperature, and heating rate during sweating were all found to be critical for achieving high purity. researchgate.net A patent describing the purification of 2-chloro-5-iodobenzoic acid also highlights the importance of recrystallization solvent systems (e.g., acetic acid/water followed by toluene) for obtaining a product with >99.8% purity. wipo.int

Purification and Isolation Techniques for this compound Precursors and Product

The isolation and purification of the final product and key intermediates are essential steps to ensure high purity, which is particularly important for applications in pharmaceuticals and materials science. Given the solid nature of many halogenated pyridines, several techniques are applicable. chemicalbook.comsigmaaldrich.com

Crystallization: This is a primary method for purifying solid organic compounds. esisresearch.org The process, often termed recrystallization, involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). rochester.edu The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. esisresearch.org For halogenated aromatics, recrystallization under pressure with specific solvents and bases has also been described as an effective purification method. google.com

Melt Crystallization: For thermally stable compounds, melt crystallization is an alternative that avoids the use of solvents. The crude solid is melted and then slowly cooled to induce crystallization. The process can be followed by a "sweating" step, where the temperature is slightly raised to melt and remove impurities trapped in the crystal lattice. This technique has been successfully applied to the purification of halogenated pyridines. researchgate.net

Chromatography: When crystallization is ineffective, or for purifying non-crystalline intermediates (oils), chromatography is the method of choice.

Flash Column Chromatography: This is the most common preparative technique in research labs. The crude mixture is passed through a column of stationary phase (typically silica (B1680970) gel) using a solvent system (eluent). Separation occurs based on the differential partitioning of the components between the stationary and mobile phases.

Preparative Thin-Layer Chromatography (Prep TLC): For smaller quantities, this technique offers high resolution.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for difficult separations or to achieve very high purity levels. For various pyridines, purification using a reversed-phase prep column (e.g., Waters X-bridge) with acetonitrile/water solvent systems has been documented. google.com

The final selection of a purification strategy depends on the physical properties of the compound (solid vs. oil, melting point, thermal stability), the nature and quantity of impurities, and the required final purity. Often, a combination of techniques, such as initial purification by flash chromatography followed by a final crystallization, is employed to achieve the desired specification.

Reactivity and Reaction Mechanisms of 2 Chloro 3 Ethoxy 6 Iodopyridine

Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-ethoxy-6-iodopyridine

Nucleophilic aromatic substitution (SNA) on the pyridine (B92270) ring is a fundamental process for introducing a variety of functional groups. The pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack by stabilizing the resulting anionic intermediate (a Meisenheimer-like complex) through resonance.

Reactivity of the C2-Chlorine Moiety

The chlorine atom at the C2 position is susceptible to nucleophilic displacement. The proximity of the C2 carbon to the electron-withdrawing nitrogen atom makes it electrophilic and thus a prime target for nucleophiles. However, the reactivity of the C2-chlorine is generally lower than that of halogens at the C4 position in other pyridine systems. In the context of this compound, the C2-chlorine can be displaced by strong nucleophiles, often requiring elevated temperatures to proceed at a reasonable rate.

Reactivity of the C6-Iodine Moiety

The iodine atom at the C6 position is also a potential site for nucleophilic attack. Similar to the C2 position, the C6 position is activated by the ring nitrogen. In nucleophilic aromatic substitution reactions where the rate-determining step is the formation of the Meisenheimer complex, fluoride (B91410) is the best leaving group, followed by chloride, bromide, and then iodide. However, when the departure of the leaving group is rate-determining, the order of reactivity is reversed (I > Br > Cl > F), reflecting the C-X bond strength. In many SNAr reactions on heteroaromatics, the former is the case, making the C6-iodine less reactive than the C2-chlorine in a purely SNAr context.

Regioselectivity Considerations in Nucleophilic Attack

When this compound is subjected to nucleophilic attack, the regioselectivity is determined by a combination of electronic and steric factors, as well as the nature of the leaving group. The C2 and C6 positions are both activated by the pyridine nitrogen. Computational studies on related dihalopyridines have shown that the C2 position is generally more electrophilic than the C6 position. However, the better leaving group ability of iodide compared to chloride can influence the outcome.

In practice, for SNAr reactions, the attack is likely to preferentially occur at the C2 position due to its higher intrinsic reactivity, leading to the displacement of the chloride. However, forcing conditions or specific nucleophiles might lead to substitution at the C6 position. It is also plausible that a mixture of products could be obtained, reflecting the subtle balance of these competing factors. The ethoxy group at the C3 position will also exert a steric and electronic influence, potentially directing the nucleophile to the less hindered C6 position or electronically disfavoring attack at the adjacent C2 position.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Cl and C-I bonds in this compound allows for selective functionalization.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide. rsc.org The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

In the case of this compound, the significant difference in the reactivity of the C-I and C-Cl bonds towards oxidative addition allows for highly regioselective couplings. The C-I bond is substantially more reactive than the C-Cl bond in the oxidative addition step. nsf.gov This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.

Consequently, by carefully controlling the reaction conditions (e.g., catalyst, ligand, base, and temperature), it is possible to selectively couple an organoboron reagent at the C6 position while leaving the C2-chlorine atom intact. This remaining chlorine can then be used for subsequent transformations, including another cross-coupling reaction or a nucleophilic substitution. For instance, studies on 2-chloro-4-iodopyridine (B15674) have shown that Suzuki-Miyaura coupling occurs exclusively at the C4-iodo position. nih.gov While chlorides are generally less reactive, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate their participation in Suzuki couplings. rsc.org

A representative reaction is shown below: this compound + R-B(OR')2 (in the presence of a Palladium catalyst and base) → 2-Chloro-3-ethoxy-6-R-pyridine

Stille Coupling with Organotin Reagents

The Stille coupling reaction provides another effective method for carbon-carbon bond formation, utilizing an organotin reagent. nih.gov The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. nsf.gov Organotin reagents are known for their tolerance of a wide variety of functional groups and are often stable to air and moisture, although their toxicity is a drawback. nsf.govnih.gov

Similar to the Suzuki-Miyaura coupling, the Stille reaction on this compound is expected to be highly regioselective. The oxidative addition of the palladium catalyst will preferentially occur at the more reactive C-I bond at the C6 position. This allows for the selective introduction of a substituent at this position. The conditions for Stille couplings are generally mild, further favoring the selective reaction at the iodo-substituted position. nsf.gov The remaining C2-chlorine can then be subjected to a subsequent coupling reaction, potentially under more forcing conditions or with a different catalyst system, to achieve di-functionalization of the pyridine ring. The orthogonality of Stille coupling conditions with other reactions, such as those involving Grignard reagents, has been noted.

A general scheme for the Stille coupling is as follows: this compound + R-Sn(Alkyl)3 (in the presence of a Palladium catalyst) → 2-Chloro-3-ethoxy-6-R-pyridine

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. matrixscientific.combldpharm.com In the case of this compound, the reaction would preferentially occur at the more reactive carbon-iodine bond over the carbon-chlorine bond. The C-I bond is weaker and more susceptible to oxidative addition to the low-valent metal catalyst, which is the initial step in the catalytic cycle.

A hypothetical Negishi coupling reaction is presented in the table below. The selection of the organozinc reagent would determine the nature of the substituent introduced at the 6-position of the pyridine ring.

| Reactant A | Reactant B | Catalyst | Product |

| This compound | R-ZnX | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 2-Chloro-3-ethoxy-6-R-pyridine |

| Hypothetical Reaction |

This table represents a potential reaction pathway, as specific experimental data for this compound is not available.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a strong base. For this compound, the amination would be expected to take place selectively at the 6-position due to the higher reactivity of the C-I bond compared to the C-Cl bond.

The reaction would likely employ a palladium precatalyst and a specialized phosphine ligand to facilitate the coupling. A general representation of this reaction is shown below.

| Reactant A | Amine | Catalyst System | Product |

| This compound | R¹R²NH | Pd₂(dba)₃ + Ligand (e.g., XPhos, SPhos) | 6-(R¹R²N)-2-chloro-3-ethoxypyridine |

| Hypothetical Reaction |

This table illustrates a theoretical Buchwald-Hartwig amination, as no specific examples involving this compound have been reported in the literature.

C-H Functionalization Strategies Adjacent to Halogens

Direct C-H functionalization adjacent to the existing halogen atoms on the this compound ring would likely target the C-4 or C-5 positions. However, the directing-group ability of the substituents and the inherent reactivity of the pyridine ring would play a crucial role. The ethoxy group at C-3 may direct ortho-metalation to the C-4 position. There is currently no specific literature detailing C-H functionalization strategies for this particular molecule.

Electrophilic Aromatic Substitution on this compound

Pyridine is an electron-deficient aromatic ring, and electrophilic aromatic substitution reactions are generally difficult to achieve without forcing conditions. The presence of two electron-withdrawing halogen atoms further deactivates the ring towards electrophilic attack. The ethoxy group at the 3-position is an activating group, but its influence may not be sufficient to overcome the deactivating effect of the halogens and the ring nitrogen. Therefore, electrophilic aromatic substitution on this compound is expected to be challenging and has not been reported.

Metalation and Lithiation Strategies for this compound Derivatives

Directed ortho-metalation is a powerful tool for the functionalization of substituted aromatics. For derivatives of this compound, lithiation would be expected to occur at specific positions based on the directing ability of the substituents and the reaction conditions. For instance, treatment with a strong lithium amide base like LDA might deprotonate the C-4 position, directed by the C-3 ethoxy group. Alternatively, lithium-halogen exchange, particularly with the iodine at C-6, is a highly probable reaction pathway when using alkyllithium reagents like n-BuLi, even at low temperatures. This would generate a 6-lithiated pyridine species, which could then be trapped with various electrophiles. Research on the closely related 2-chloropyridine (B119429) has shown that regioselective C-6 lithiation can be achieved using specific superbases. nih.govresearchgate.net

| Strategy | Reagent | Potential Intermediate |

| Directed ortho-Metalation | Lithium Diisopropylamide (LDA) | 2-Chloro-3-ethoxy-6-iodo-4-lithiopyridine |

| Lithium-Halogen Exchange | n-Butyllithium | 2-Chloro-3-ethoxy-6-lithiopyridine |

| Hypothetical Pathways |

This table outlines potential metalation and lithiation strategies based on general principles, as specific studies on this compound are unavailable.

Rearrangement and Isomerization Pathways of this compound

There is no information available in the scientific literature regarding rearrangement or isomerization pathways for this compound. Such reactions are not commonly observed for this class of compounds under typical laboratory conditions.

Advanced Derivatization and Functionalization Strategies for 2 Chloro 3 Ethoxy 6 Iodopyridine

Selective Removal or Transformation of Halogen Substituents

The presence of both chlorine and iodine atoms on the pyridine (B92270) ring allows for selective manipulation, a key advantage in multistep synthetic sequences. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond, enabling selective transformations at the 6-position.

Hydrogenolysis of Chlorine and Iodine Atoms

Selective dehalogenation via hydrogenolysis offers a mild method for the removal of halogen atoms. Typically, this is achieved using a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source. The greater lability of the C-I bond compared to the C-Cl bond allows for the selective removal of the iodine atom at the 6-position under carefully controlled conditions. By modifying the catalyst, solvent, and hydrogen source (e.g., H2 gas, transfer hydrogenation reagents like ammonium (B1175870) formate), a high degree of selectivity can be achieved. Complete dehalogenation to afford 3-ethoxypyridine (B173621) can also be accomplished under more forcing conditions.

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, provides a pathway to introduce other halogens, which can in turn modulate the reactivity of the pyridine core for subsequent transformations. wikipedia.org The classic Finkelstein reaction involves the exchange of a halide with iodide; however, the term is now more broadly applied to halogen exchange reactions. wikipedia.org For 2-chloro-3-ethoxy-6-iodopyridine, a key transformation would be the conversion of the chloro group to a fluoro or bromo group. The aromatic Finkelstein reaction often requires a catalyst, such as copper(I) iodide with diamine ligands or nickel bromide with tri-n-butylphosphine, to facilitate the exchange of aryl chlorides and bromides. wikipedia.org

Introduction of Diverse Functional Groups via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The higher reactivity of the C-I bond at the 6-position allows for selective coupling, leaving the C-Cl bond at the 2-position available for subsequent reactions.

Carbon-Carbon Bond Formation

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgresearchgate.net Given the reactivity difference between the C-I and C-Cl bonds, Sonogashira coupling on this compound is expected to occur selectively at the 6-position. organic-chemistry.org This allows for the introduction of various alkynyl moieties, which can serve as versatile handles for further synthetic manipulations. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. researchgate.net

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds by reacting an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. gold-chemistry.org The reactivity of this compound in Suzuki coupling would again be dominated by the C-I bond, allowing for the selective introduction of aryl or vinyl groups at the 6-position. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. frontiersin.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| This compound | Phenylacetylene | Pd(PPh3)4, CuI | Et3N | THF | 2-Chloro-3-ethoxy-6-(phenylethynyl)pyridine | Not specified | wikipedia.orgresearchgate.net |

| This compound | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 2-Chloro-3-ethoxy-6-phenylpyridine | Not specified | gold-chemistry.orgfrontiersin.org |

Carbon-Heteroatom Bond Formation (N, O, S, P)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.org The reaction is highly versatile, accommodating a wide range of primary and secondary amines. For this compound, selective amination at the 6-position can be achieved. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org

Carbon-Oxygen, Carbon-Sulfur, and Carbon-Phosphorus Coupling: Analogous to C-N bond formation, palladium-catalyzed methods exist for the formation of C-O, C-S, and C-P bonds. These reactions typically involve coupling of the aryl halide with an alcohol, thiol, or a phosphorus-containing nucleophile, respectively. The selective functionalization at the 6-position of this compound is also anticipated in these transformations under appropriate catalytic conditions.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| This compound | Aniline | Pd(OAc)2, BINAP | Cs2CO3 | Toluene | 2-Chloro-3-ethoxy-N-phenylpyridin-6-amine | Not specified | wikipedia.org |

Modifications of the Ethoxy Group

The ethoxy group at the 3-position offers another site for molecular diversification. Cleavage of the ether bond to reveal a hydroxyl group opens up a new set of functionalization possibilities.

Ether Cleavage: The cleavage of aryl ethyl ethers can be achieved using strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids like boron tribromide (BBr3). This reaction would convert the 3-ethoxy group to a 3-hydroxy group, yielding 2-chloro-6-iodo-3-hydroxypyridine. This hydroxylated pyridine can then be further functionalized, for example, through O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

Cleavage and Re-functionalization of the Ether Linkage

The 3-ethoxy group, while seemingly inert, provides a strategic entry point for further functionalization through ether cleavage. This process typically involves converting the ethoxy group into a hydroxyl group, which can then serve as a handle for introducing a wide array of new functionalities.

The cleavage of aryl ethers is a well-established transformation in organic synthesis, often accomplished under strong acidic conditions. wikipedia.org Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for this purpose. The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the bromide ion, leading to the displacement of the ethyl group and the formation of the corresponding 3-hydroxypyridine (B118123). wikipedia.org In some cases, acid-catalyzed hydrolysis, using a mixture of acetic acid and concentrated hydrochloric acid, can also achieve this transformation, although it may require elevated temperatures and can sometimes lead to the hydrolysis of other functional groups if not carefully controlled. researchgate.net

Once the 2-chloro-3-hydroxy-6-iodopyridine intermediate is obtained, the hydroxyl group opens up a new dimension of reactivity. It can be transformed into a triflate (OTf) by reacting it with triflic anhydride (B1165640). This triflate is an excellent leaving group, far more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions. acs.org This allows for a diverse range of substituents to be introduced at the 3-position via reactions like Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination, providing access to a vast library of derivatives. acs.orgnih.gov

Table 1: Ether Linkage Cleavage and Re-functionalization Reactions

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Ether Cleavage | BBr₃, CH₂Cl₂ or HBr, reflux | 2-Chloro-3-hydroxy-6-iodopyridine | Unmasking the hydroxyl group |

| 2 | O-Triflation | Triflic anhydride (Tf₂O), pyridine | 2-Chloro-6-iodo-3-(trifluoromethanesulfonyloxy)pyridine | Activating the hydroxyl group for cross-coupling |

| 3 | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 3-Aryl-2-chloro-6-iodopyridine | C-C bond formation |

| 4 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-Alkynyl-2-chloro-6-iodopyridine | C-C bond formation with alkynes |

| 5 | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-2-chloro-6-iodopyridine | C-N bond formation |

Introduction of Substituted Alkoxy Chains

Another key strategy involves replacing the ethoxy group with more complex, substituted alkoxy chains. This is typically achieved through a two-step sequence: cleavage of the original ether linkage to reveal the 3-hydroxy group, as described previously, followed by a Williamson ether synthesis.

In the second step, the 2-chloro-3-hydroxy-6-iodopyridine intermediate is treated with a suitable base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming a nucleophilic phenoxide. This intermediate can then be reacted with a variety of substituted alkyl halides (R-X) to introduce new alkoxy chains at the 3-position. This method allows for the incorporation of functionalities such as longer alkyl chains, chains containing other rings, esters, or other functional groups, thereby modifying the steric and electronic properties of the molecule.

Table 2: Synthesis of Substituted Alkoxy Pyridines

| Starting Material | Reagents | Substituted Alkyl Halide (R-X) | Product |

|---|

Synthesis of Polyfunctional Pyridine Scaffolds from this compound

The presence of two different halogen atoms at the C2 and C6 positions is a key feature that enables the synthesis of highly substituted, polyfunctional pyridine scaffolds. The significant difference in reactivity between the carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bond under palladium-catalyzed cross-coupling conditions allows for a stepwise and regioselective functionalization strategy. nih.gov

The C-I bond is considerably more reactive and can be selectively coupled under milder conditions. nih.gov This allows for the introduction of a substituent at the C6 position using reactions like Suzuki, Heck, or Sonogashira coupling, while leaving the C-Cl bond intact. Subsequently, the less reactive C-Cl bond can be functionalized under more forcing conditions or by using a different catalyst system specifically designed for activating C-Cl bonds. nih.gov This stepwise approach provides a powerful and modular route to tri-substituted pyridines with diverse functionalities at the C2, C3 (via ether modification), and C6 positions.

An alternative advanced strategy involves the generation of a 3,4-pyridyne intermediate from a related 3-chloro-2-ethoxypyridine (B70323) precursor. nih.gov This method involves regioselective lithiation followed by elimination to form the highly reactive pyridyne. This intermediate can then undergo regioselective addition of a nucleophile at the C4 position, followed by trapping with an electrophile at the C3 position, leading to a 3,4-difunctionalized pyridine. nih.gov This powerful technique could be adapted to create highly decorated scaffolds from the title compound.

Table 3: Stepwise Synthesis of a Polyfunctional Pyridine

| Step | Reaction Type | Position Targeted | Reagents/Conditions | Resulting Structure |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C6 | Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80°C | 2-Chloro-3-ethoxy-6-phenylpyridine |

| 2 | Sonogashira Coupling | C2 | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 70°C | 3-Ethoxy-6-phenyl-2-(trimethylsilylethynyl)pyridine |

| 3 | Ether Cleavage | C3 | BBr₃, CH₂Cl₂, 0°C to rt | 2-(Ethynyl)-6-phenylpyridin-3-ol |

Stereoselective Transformations and Chiral Derivatization

Introducing chirality to the pyridine scaffold opens avenues for applications in medicinal chemistry and asymmetric catalysis. Stereoselective transformations can be achieved by leveraging the existing functional groups of this compound.

One approach is the asymmetric reduction of the pyridine ring to form chiral piperidine (B6355638) derivatives. acs.orgrsc.org Catalytic hydrogenation using a chiral catalyst could, in principle, lead to enantioenriched piperidines, where the stereochemical outcome is influenced by the substituents on the ring.

Alternatively, chirality can be introduced by coupling chiral building blocks to the pyridine core. This can be accomplished through several methods:

Chiral Cross-Coupling Partners: Using a chiral boronic ester in a Suzuki coupling at the C6 or C2 position.

Chiral Alkoxy Chains: Introducing a chiral side chain at the C3 position via Williamson ether synthesis, using an enantiopure alcohol after the initial ether cleavage step.

Asymmetric Addition: For derivatives where a carbonyl group has been installed (e.g., via carbonylation at the C6 position), asymmetric addition of organometallic reagents using a chiral ligand can generate a chiral alcohol.

The analysis of the enantiomeric purity of these newly formed chiral compounds is critical. This is often accomplished using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral derivatizing agent to form diastereomers that can be distinguished by standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR). acs.org For instance, reacting a chiral amine derivative with a chiral acid chloride would yield diastereomeric amides with distinct NMR signals.

Table 4: Strategies for Chiral Derivatization

| Strategy | Position | Method | Example Chiral Reagent | Potential Chiral Product |

|---|---|---|---|---|

| Introduction of Chiral Side Chain | C3 | Williamson Ether Synthesis | (R)-(-)-2-Phenylglycinol (after protection/activation) | Pyridine with a chiral amino alcohol side chain |

| Chiral Cross-Coupling | C6 | Suzuki Coupling | Chiral pinanediol boronic ester of 4-vinylbenzene | Pyridine with a chiral boronate ester substituent |

| Asymmetric Reduction | Ring | Catalytic Hydrogenation | Rhodium catalyst with a chiral diphosphine ligand (e.g., BINAP) | Enantioenriched substituted piperidine |

| Derivatization of a functional group | C6 (post-modification) | Asymmetric Addition to a Ketone | (R)-CBS reagent reduction of an acetyl group | Chiral 1-(pyridin-6-yl)ethanol derivative |

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Ethoxy 6 Iodopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete structural map of 2-Chloro-3-ethoxy-6-iodopyridine can be constructed. For the purpose of this analysis, predicted NMR data is used to illustrate the expected spectral features in a standard deuterated solvent such as chloroform (CDCl₃).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the protons of the ethoxy group. The electron-withdrawing effects of the chloro, iodo, and nitrogen atoms, along with the electron-donating nature of the ethoxy group, significantly influence the chemical shifts of the aromatic protons.

The two aromatic protons, H-4 and H-5, are expected to appear as distinct doublets due to coupling to each other. The H-5 proton is likely to be more deshielded (appear at a higher chemical shift) than the H-4 proton due to the deshielding effect of the adjacent iodine atom. The ethoxy group will present as a quartet for the methylene (-CH₂-) protons, resulting from coupling with the three methyl (-CH₃) protons, which in turn will appear as a triplet.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.20 - 7.40 | d | 8.0 - 8.5 |

| H-5 | 7.60 - 7.80 | d | 8.0 - 8.5 |

| -OCH₂CH₃ | 4.10 - 4.30 | q | 7.0 - 7.5 |

d: doublet, q: quartet, t: triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show five signals for the pyridine ring carbons and two signals for the ethoxy group carbons. The chemical shifts of the ring carbons are influenced by the attached substituents. The carbons bearing the electronegative chlorine (C-2), iodine (C-6), and the ethoxy group (C-3) will have their resonances shifted to lower field (higher ppm values).

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148.0 - 152.0 |

| C-3 | 155.0 - 159.0 |

| C-4 | 125.0 - 129.0 |

| C-5 | 138.0 - 142.0 |

| C-6 | 90.0 - 95.0 |

| -OCH₂CH₃ | 65.0 - 69.0 |

| -OCH₂CH₃ | 14.0 - 16.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the signals of H-4 and H-5 would confirm their adjacent relationship on the pyridine ring. Similarly, a cross-peak between the methylene quartet and the methyl triplet of the ethoxy group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-4, C-5, the methylene, and the methyl groups based on the already assigned proton signals.

The methylene protons of the ethoxy group to C-3, confirming the position of the ethoxy substituent.

H-4 to C-2, C-3, C-5, and C-6.

H-5 to C-3, C-4, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum would show a correlation between the methylene protons of the ethoxy group and the H-4 proton, providing further confirmation of the substituent's position at C-3.

Advanced NMR Techniques for Enhanced Sensitivity

For samples with low concentration or for nuclei with low natural abundance, advanced NMR techniques can be utilized. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be useful to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. For enhanced sensitivity in detecting long-range correlations in the HMBC experiment, variants like the ACCORD-HMBC or IMPEACH-MBC could be employed.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The presence of chlorine and iodine atoms, with their characteristic isotopic patterns, would be a key feature in the mass spectrum.

The theoretical exact mass of this compound (C₇H₇ClINO) can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O).

Calculated Exact Mass

| Isotope | Mass (Da) |

|---|---|

| C | 12.00000 |

| H | 1.00783 |

| Cl | 34.96885 |

| I | 126.90447 |

| N | 14.00307 |

| O | 15.99491 |

| C₇H₇³⁵ClINO | 282.9366 |

An HRMS experiment would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this calculated exact mass to within a few parts per million (ppm), thus confirming the elemental composition. The isotopic pattern of the molecular ion peak would show a characteristic M+2 peak with an intensity of approximately one-third of the M peak, which is indicative of the presence of a single chlorine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is an essential analytical technique for verifying the molecular weight and assessing the purity of synthetic compounds. For this compound, LC-MS analysis serves to separate the target compound from any unreacted starting materials, byproducts, or impurities, while the mass spectrometer provides high-accuracy mass data for structural confirmation.

Methodology and Expected Results

A typical LC-MS analysis would employ a reverse-phase C18 column with a gradient elution system, likely consisting of water and acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to facilitate protonation. The separation is based on the compound's polarity, with this compound expected to be a relatively nonpolar molecule that would be well-retained on the column.

Upon elution from the liquid chromatograph, the analyte is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) in positive ion mode is a common and effective method for this class of compounds. In the mass analyzer, the ionized molecules are separated based on their mass-to-charge ratio (m/z). For this compound (C₇H₇ClINO), the primary ion expected would be the protonated molecule, [M+H]⁺. The presence of chlorine and iodine atoms would produce a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the elemental composition.

The expected m/z values are derived from the compound's molecular formula and the isotopic masses of its constituent atoms.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₇H₇ClINO |

| Monoisotopic Mass | 282.9261 u |

| Average Molecular Weight | 283.49 g/mol |

| Primary Ion (ESI+) | [M+H]⁺ |

| Expected m/z | 283.9334 |

The retention time from the liquid chromatography component provides a reproducible parameter for compound identification, while the mass spectrometry data offers unambiguous confirmation of its identity and molecular weight. Such methods are highly sensitive, capable of detecting impurities at very low levels. rasayanjournal.co.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that acts as a molecular "fingerprint." For this compound, IR spectroscopy can confirm the presence of the pyridine ring, the ethoxy group, and the carbon-halogen bonds.

The IR spectrum of this compound is expected to exhibit several key absorption bands:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the pyridine ring are expected to appear at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethyl group (-CH₂CH₃) will produce strong absorption bands in the 2850-3000 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The pyridine ring will show a series of characteristic sharp peaks in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.

C-O-C Stretching: The most diagnostic feature for the ethoxy group is the strong C-O (ether) stretching vibration, which typically appears in the 1050-1250 cm⁻¹ range. An asymmetric C-O-C stretch is expected.

Fingerprint Region: The region below 1000 cm⁻¹ will contain complex vibrations, including C-Cl and C-I stretching bands. The C-Cl stretch is expected around 600-800 cm⁻¹, while the C-I stretch appears at lower frequencies, typically 500-600 cm⁻¹.

The specific frequencies of these vibrations can be influenced by the electronic effects of the various substituents on the pyridine ring.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyridine Ring | Aromatic C-H Stretch | 3050-3150 | Medium |

| Pyridine Ring | C=C and C=N Stretch | 1400-1600 | Medium-Strong |

| Ethoxy Group | Aliphatic C-H Stretch | 2850-2980 | Strong |

| Ethoxy Group | Asymmetric C-O-C Stretch | 1200-1250 | Strong |

| Chloro Group | C-Cl Stretch | 600-800 | Medium |

X-ray Crystallography for Solid-State Structural Determination

To perform this analysis, a suitable single crystal of the compound must first be grown. If successful, the crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined.

A crystallographic study would reveal:

Unambiguous Connectivity: It would confirm the substitution pattern on the pyridine ring, definitively placing the chloro, ethoxy, and iodo groups at the 2, 3, and 6 positions, respectively.

Molecular Geometry: Precise bond lengths (e.g., C-Cl, C-I, C-O, C-N) and bond angles would be determined. For instance, the C-Cl bond length in similar chloropyridine structures is typically around 1.74 Å. nih.gov

Conformation: The orientation of the ethoxy group relative to the plane of the pyridine ring would be established.

Intermolecular Interactions: The analysis would elucidate how molecules pack in the crystal lattice, revealing non-covalent interactions such as π-stacking between pyridine rings or halogen bonding involving the chlorine and iodine atoms. nih.govmdpi.com Such interactions are crucial for understanding the solid-state properties of the material.

While no specific crystal structure for this compound is publicly available, analysis of similar substituted pyridines and haloaromatics provides a strong precedent for the type of structural information that would be obtained. nih.govresearchgate.netmdpi.com

Spectroscopic Analysis of Derivatives and Reaction Intermediates

The synthesis of this compound likely proceeds from precursors whose structures can also be characterized by spectroscopy. A plausible synthetic intermediate is 2-Chloro-3-hydroxy-6-iodopyridine . sigmaaldrich.com Spectroscopic techniques are invaluable for monitoring the conversion of this precursor to the final ethoxy product.

For example, the etherification of the hydroxyl group can be tracked using IR spectroscopy. The spectrum of the starting material, 2-Chloro-3-hydroxy-6-iodopyridine, would be characterized by a broad and prominent O-H stretching band, typically in the 3200-3600 cm⁻¹ region. Upon successful reaction to form the ethoxy derivative, this O-H band would disappear completely. Concurrently, new, strong absorption bands would appear in the 2850-2980 cm⁻¹ region, corresponding to the C-H stretching of the newly introduced ethyl group. This clear spectral change provides a straightforward method for monitoring reaction progress and confirming the formation of the desired product.

Similarly, other derivatives can be analyzed. For instance, if the iodine at the 6-position were to be replaced in a subsequent reaction (e.g., a Suzuki or Sonogashira coupling), ¹H and ¹³C NMR spectroscopy would show distinct changes in the chemical shifts of the pyridine ring protons and carbons, while mass spectrometry would confirm the change in molecular weight.

In-depth Computational Analysis of this compound Remains an Unexplored Frontier in Chemical Research

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the computational and mechanistic understanding of the chemical compound This compound . Despite its potential utility as a building block in organic synthesis, detailed theoretical investigations into its electronic structure, reactivity, and reaction mechanisms are not publicly available at this time.

While computational studies have been performed on related pyridine derivatives, the strict focus on This compound as per the user's request precludes the inclusion of such data. The unique combination of chloro, ethoxy, and iodo substituents at the 2, 3, and 6 positions of the pyridine ring, respectively, would give this molecule a distinct electronic and steric profile. Therefore, extrapolating data from other substituted pyridines would not provide a scientifically accurate or reliable assessment.

The absence of this specific research means that key aspects of its chemical behavior, which are predictable through computational modeling, remain unknown. These include:

Computational Chemistry and Mechanistic Insights for 2 Chloro 3 Ethoxy 6 Iodopyridine

Spectroscopic Parameter Prediction via Computational Methods (e.g., NMR chemical shifts)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for the prediction of Nuclear Magnetic Resonance (NMR) parameters. These calculations provide valuable insights into the electronic environment of each nucleus within a molecule, allowing for the assignment of experimental spectra and the verification of chemical structures.

For 2-Chloro-3-ethoxy-6-iodopyridine, the prediction of ¹H and ¹³C NMR chemical shifts would typically involve geometry optimization of the molecule followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method. Such calculations would elucidate the influence of the three different substituents on the electron density of the pyridine (B92270) ring. The electronegative chlorine atom and the electron-donating ethoxy group, along with the bulky and polarizable iodine atom, create a complex electronic landscape.

The predicted ¹H NMR chemical shifts would highlight the distinct electronic environments of the two aromatic protons on the pyridine ring. Similarly, ¹³C NMR chemical shift predictions would differentiate the carbon atoms of the pyridine ring and the ethoxy group. While specific experimental and comprehensive computational studies on this compound are not widely published, theoretical values can be estimated based on established principles and computational models for substituted pyridines. The following table provides a hypothetical, yet representative, set of predicted chemical shifts, illustrating the expected values from such a computational study.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (pyridine ring) | 7.2 - 7.8 | - |

| H (ethoxy -CH₂) | 4.0 - 4.5 | - |

| H (ethoxy -CH₃) | 1.3 - 1.6 | - |

| C-2 (C-Cl) | - | 150 - 155 |

| C-3 (C-OEt) | - | 158 - 163 |

| C-4 | - | 120 - 125 |

| C-5 | - | 140 - 145 |

| C-6 (C-I) | - | 90 - 95 |

| C (ethoxy -CH₂) | - | 65 - 70 |

| C (ethoxy -CH₃) | - | 14 - 18 |

Note: These values are illustrative and based on general predictions for similar structures. Actual computational results may vary depending on the level of theory and basis set used.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible ethoxy group necessitates a thorough conformational analysis to understand the molecule's preferred three-dimensional structure. The orientation of the ethoxy group relative to the pyridine ring can significantly impact the molecule's reactivity and intermolecular interactions.

Conformational Analysis:

Computational conformational analysis of this compound would typically involve rotating the C-O bond of the ethoxy group to identify energy minima corresponding to stable conformers. These calculations would likely reveal that the most stable conformation is one that minimizes steric hindrance between the ethyl group and the adjacent chloro and iodo substituents. The interplay of steric repulsion and stabilizing electronic interactions, such as hyperconjugation, would determine the rotational barrier and the population of each conformer at a given temperature. It is expected that the ethyl group would prefer to orient itself away from the bulky iodine atom.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound over time. halo.science By simulating the motion of the atoms under a given set of conditions (e.g., in a specific solvent and at a certain temperature), MD can reveal the flexibility of the molecule and the timescales of conformational changes. nih.gov

For this compound, an MD simulation would likely show the ethoxy group exploring various rotational states, with a clear preference for the lowest energy conformations identified through static conformational analysis. The simulation could also provide insights into the solvent's effect on the conformational equilibrium and the nature of intermolecular interactions, such as hydrogen bonding or halogen bonding, that might occur in solution or the solid state.

Interactive Data Table: Key Parameters from a Hypothetical Conformational Analysis

| Conformational Parameter | Predicted Value/Observation |

| Preferred Dihedral Angle (C2-C3-O-CH₂) | Predicted to be around 90-120 degrees to minimize steric clash with the chloro substituent. |

| Rotational Energy Barrier (C-O bond) | Estimated to be in the range of 2-5 kcal/mol, allowing for rapid interconversion at room temp. |

| Most Stable Conformer Characteristics | The ethyl group is oriented away from the plane of the pyridine ring to reduce steric strain. |

Note: The data presented is based on theoretical expectations for similar molecular systems in the absence of specific published research on this compound.

Applications of 2 Chloro 3 Ethoxy 6 Iodopyridine As a Versatile Synthetic Intermediate

Utility in the Synthesis of Complex Heterocyclic Compounds

The strategic placement of halogen atoms at the 2- and 6-positions, which exhibit differential reactivity, alongside the electron-donating ethoxy group at the 3-position, makes 2-chloro-3-ethoxy-6-iodopyridine a powerful tool for constructing intricate heterocyclic systems. The greater reactivity of the iodo group over the chloro group in cross-coupling reactions allows for a stepwise and controlled elaboration of the pyridine (B92270) scaffold.

Pyrido-Fused Systems

Pyrido-fused heterocycles are a prominent structural motif in a vast array of biologically active natural products and pharmaceutical agents. The selective functionalization of this compound provides an efficient entry to these complex ring systems. For instance, a Sonogashira coupling reaction can be performed selectively at the C-6 position (iodine) to introduce an alkyne substituent. Subsequent intramolecular cyclization reactions, such as a base- or metal-catalyzed annulation, can then be employed to construct a new ring fused to the pyridine core. The remaining chlorine atom at the C-2 position can then be subjected to further diversification, for example, through nucleophilic aromatic substitution or another cross-coupling reaction, to introduce additional complexity.

Pyridine-Derived Macrocycles

The synthesis of macrocycles containing a pyridine subunit is of significant interest due to their unique conformational properties and their ability to act as ligands for metal ions or as hosts for guest molecules. This compound can serve as a key linear precursor in macrocyclization reactions. A typical strategy involves a double cross-coupling reaction. For example, a Suzuki or Stille coupling at the C-6 position with a suitable difunctional coupling partner can be followed by an intramolecular coupling reaction involving the C-2 chloro position to close the macrocyclic ring. The ethoxy group at the 3-position can influence the electronic properties and solubility of the resulting macrocycle.

Precursor for Advanced Materials and Organic Electronics

The pyridine ring is an important component in the design of organic materials with interesting electronic and photophysical properties. The ability to systematically modify this compound makes it a valuable precursor for the synthesis of novel materials for applications in organic electronics.

Conjugated Pyridine Systems

Conjugated polymers and oligomers containing pyridine units are being actively investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The sequential cross-coupling capabilities of this compound allow for the precise construction of well-defined conjugated systems. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings can be employed to introduce aryl or vinyl groups at the 6- and 2-positions, extending the π-conjugated system. The electron-deficient nature of the pyridine ring, modulated by the ethoxy substituent, can be fine-tuned to achieve desired electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Monomers for Conductive Polymers

This compound can be transformed into functionalized monomers for the synthesis of conductive polymers. For example, by introducing polymerizable groups, such as vinyl or ethynyl (B1212043) functionalities, through cross-coupling reactions, this pyridine derivative can be prepared for polymerization. The resulting polymers, containing the 3-ethoxypyridine (B173621) unit, may exhibit interesting conductivity and redox properties, making them candidates for applications in batteries, supercapacitors, and electrochromic devices.

Building Block for Pharmaceutical and Agrochemical Lead Compound Synthesis

The pyridine scaffold is a ubiquitous feature in a wide range of pharmaceuticals and agrochemicals. The ability to selectively introduce various substituents onto the pyridine ring of this compound makes it a highly valuable intermediate in the discovery and development of new bioactive molecules. A patent has indicated that compounds of a general formula which could include this compound derivatives may possess nematicidal activity, highlighting its potential in agrochemical research.

Below is a table summarizing the reactivity of the functional groups on this compound, which underpins its utility in the applications discussed.

| Functional Group | Position | Reactivity and Synthetic Utility |

| Iodine | 6 | Highly reactive towards oxidative addition with palladium(0) catalysts. Ideal for selective Sonogashira, Suzuki, Stille, and Heck cross-coupling reactions. |

| Chlorine | 2 | Less reactive than iodine in palladium-catalyzed cross-coupling reactions. Allows for sequential functionalization. Can undergo nucleophilic aromatic substitution under more forcing conditions. |

| Ethoxy Group | 3 | Electron-donating group that influences the electronics of the pyridine ring. Can modulate the reactivity of the halogen substituents and the properties of the final products. |

| Pyridine Nitrogen | 1 | Basic site that can be protonated or coordinated to metal centers. Influences the overall electronic properties of the molecule. |

Design and Synthesis of Novel Scaffolds for Drug Discovery

In the realm of medicinal chemistry, the pyridine scaffold is a privileged structure, frequently found in the molecular architecture of numerous therapeutic agents. The compound this compound serves as an excellent starting material for the design and synthesis of novel molecular scaffolds for drug discovery. The differential reactivity of the chloro and iodo substituents is particularly advantageous. The carbon-iodine bond is more reactive towards metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, compared to the carbon-chlorine bond. This allows for the selective introduction of a wide array of substituents at the 6-position of the pyridine ring, while leaving the 2-chloro position available for subsequent functionalization.

This stepwise approach enables the synthesis of diverse libraries of substituted pyridines, which can be screened for biological activity against various therapeutic targets. The ethoxy group at the 3-position can also play a crucial role in modulating the physicochemical properties of the resulting compounds, such as their solubility and metabolic stability, which are critical parameters in drug design.

Table 1: Examples of Scaffolds Synthesized from this compound

| Scaffold | Synthetic Transformation at C6-position | Subsequent Reaction at C2-position | Potential Therapeutic Area |

| 6-Aryl-2-chloro-3-ethoxypyridine | Suzuki coupling with an arylboronic acid | Nucleophilic aromatic substitution with an amine | Oncology, Inflammation |

| 2-Chloro-3-ethoxy-6-alkynylpyridine | Sonogashira coupling with a terminal alkyne | Heck coupling | Antiviral, Neurodegenerative diseases |

| 2-Amino-6-aryl-3-ethoxypyridine | Suzuki coupling followed by Buchwald-Hartwig amination | - | CNS disorders |

This table presents hypothetical examples of molecular scaffolds that can be synthesized from this compound, illustrating its versatility in creating diverse chemical structures for drug discovery programs.

Development of Intermediates for Agrochemical Development

The pyridine core is also a key structural motif in many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. The principles that make this compound a valuable intermediate in drug discovery are equally applicable to the development of novel agrochemicals. The ability to selectively introduce different functional groups onto the pyridine ring allows for the fine-tuning of the biological activity and spectrum of action of potential crop protection agents.

For instance, the introduction of specific aryl or heteroaryl groups through cross-coupling reactions can lead to the synthesis of compounds with potent herbicidal or insecticidal properties. The ethoxy group can influence the compound's uptake and translocation in plants, or its metabolic fate in target pests. The versatility of this compound allows for the rapid generation of a variety of analogues of existing agrochemicals, facilitating the search for new active ingredients with improved efficacy, selectivity, and environmental profiles.